molecular formula C19H22O2 B12756558 Cannabinodivarin CAS No. 41408-26-8

Cannabinodivarin

Cat. No.: B12756558
CAS No.: 41408-26-8
M. Wt: 282.4 g/mol
InChI Key: COURSARJQZMTEZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Cannabinodivarin can be synthesized through various chemical processes. One common method involves the cyclization of olivetol with divarinolic acid, followed by decarboxylation . The reaction conditions typically require a controlled environment with specific temperatures and pH levels to ensure the correct formation of the compound.

Industrial Production Methods: Industrial production of this compound often involves the extraction from Cannabis sativa plants, particularly those strains that are rich in this cannabinoid. Advanced techniques such as supercritical CO2 extraction are employed to isolate and purify this compound from the plant material .

Chemical Reactions Analysis

Types of Reactions: Cannabinodivarin undergoes several types of chemical reactions, including:

    Oxidation: This reaction can convert this compound into various oxidized derivatives.

    Reduction: Reduction reactions can modify the double bonds within the compound.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of cannabidivarinic acid, while reduction can yield various hydrogenated derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Cannabinodivarin is often compared to other cannabinoids such as:

This compound’s uniqueness lies in its specific interaction with ion channels and its promising anticonvulsant properties, which are not as pronounced in other cannabinoids .

Properties

CAS No.

41408-26-8

Molecular Formula

C19H22O2

Molecular Weight

282.4 g/mol

IUPAC Name

2-(5-methyl-2-prop-1-en-2-ylphenyl)-5-propylbenzene-1,3-diol

InChI

InChI=1S/C19H22O2/c1-5-6-14-10-17(20)19(18(21)11-14)16-9-13(4)7-8-15(16)12(2)3/h7-11,20-21H,2,5-6H2,1,3-4H3

InChI Key

COURSARJQZMTEZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C(C(=C1)O)C2=C(C=CC(=C2)C)C(=C)C)O

Origin of Product

United States

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